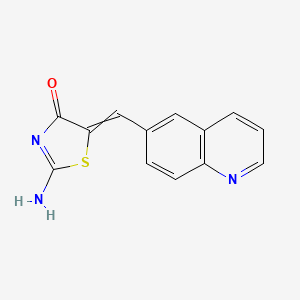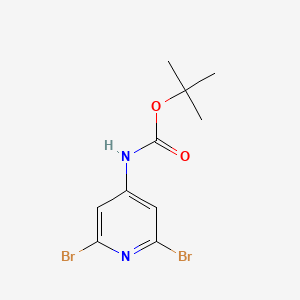
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12Br2N2O2 and a molecular weight of 352.02 g/mol It is a derivative of pyridine, substituted with bromine atoms at the 2 and 6 positions and a tert-butyl carbamate group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dibromopyridin-4-yl)carbamate typically involves the bromination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. One common method includes:
Bromination: Starting with 4-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Carbamate Formation: The dibrominated pyridine is then reacted with tert-butyl chloroformate and a base such as triethylamine to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.
Automated Carbamate Formation: Utilizing automated systems for the addition of tert-butyl chloroformate and base to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming a less substituted pyridine derivative.
Oxidation Reactions: Oxidation can occur at the pyridine ring, leading to the formation of pyridine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of less brominated or non-brominated pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromopyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and the carbamate group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: Similar structure but with chlorine atoms instead of bromine.
tert-Butyl (2,6-dimethoxypyridin-4-yl)carbamate: Similar structure but with methoxy groups instead of bromine.
tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate: Similar structure but with a methyl group attached to the pyridine ring.
Uniqueness
tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions that are not possible with chlorine or methoxy groups. This makes it a valuable compound for studying bromine-specific chemical and biological processes .
Properties
Molecular Formula |
C10H12Br2N2O2 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dibromopyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
ICVRVLLQWSDSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
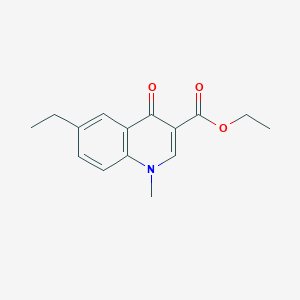
![5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide](/img/structure/B12502581.png)
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12502593.png)
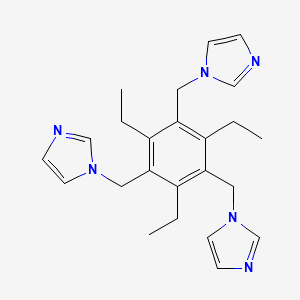
![2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
![2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile](/img/structure/B12502616.png)
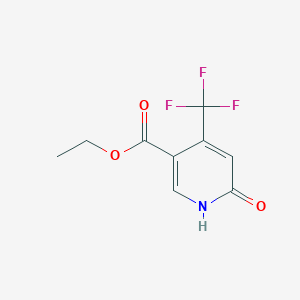
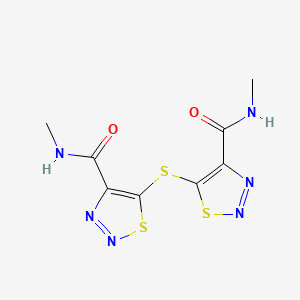
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502620.png)

![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)
